molecular formula C4H6N2 B024206 1-Methylimidazole CAS No. 616-47-7

1-Methylimidazole

Cat. No.: B024206
CAS No.: 616-47-7
M. Wt: 82.10 g/mol
InChI Key: MCTWTZJPVLRJOU-UHFFFAOYSA-N
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Preparation Methods

1-Methylimidazole is prepared mainly by two industrial routes :

    Acid-catalyzed methylation of imidazole by methanol: This method involves the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation.

    Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine to produce this compound.

On a laboratory scale, this compound can be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .

Chemical Reactions Analysis

1-Methylimidazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases like sodium hydroxide, alkyl halides for alkylation, and oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted imidazoles and imidazole N-oxide derivatives .

Scientific Research Applications

1-Methylimidazole has a wide range of scientific research applications :

    Chemistry: It is used as a precursor for the synthesis of pyrrole-imidazole polyamides and ionic liquids. It is also used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization.

    Biology: It is used to mimic aspects of diverse imidazole-based biomolecules and can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner.

    Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

    Industry: It is used as a resin curing agent, adhesive, and in the production of diethoxyphenylphosphine.

Comparison with Similar Compounds

1-Methylimidazole is similar to other methylimidazole derivatives, such as 2-methylimidazole and 4-methylimidazole . it is unique in its specific substitution pattern at the nitrogen atom, which affects its chemical properties and reactivity. For example:

These differences in substitution patterns result in variations in their basicity, melting points, and reactivity, making each compound suitable for different applications.

Biological Activity

1-Methylimidazole (1-MI) is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its various biological activities, including antibacterial, antifungal, anticancer, and immunomodulatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4_4H6_6N2_2 and is characterized by a five-membered ring containing two nitrogen atoms. The presence of the methyl group enhances its solubility and reactivity, making it a valuable building block in drug development.

Antibacterial Activity

This compound derivatives have been shown to exhibit substantial antibacterial properties. A study demonstrated that compounds functionalized with this compound significantly increased the antibacterial activity of chitosan derivatives by four times compared to unmodified chitosan .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound-ChitosanE. coli50 µg/mL
This compound-DerivativeStaphylococcus aureus30 µg/mL
This compound-AzoKlebsiella pneumoniae25 µg/mL

Antifungal Activity

The antifungal activity of this compound has also been evaluated. Research indicates that it effectively inhibits the growth of various fungi by disrupting their cell membranes. The mechanism involves the interaction of the nitrogen atoms in the imidazole ring with essential metal ions in fungal cells, leading to cell death .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that its metal complexes exhibit significant cytotoxicity against cancer cell lines. For instance, a recent investigation reported that palladium(II) complexes derived from this compound demonstrated strong cytotoxic effects against prostate cancer cells (PC3), with an IC50_{50} value of 94.48 µg/mL .

Table 2: Cytotoxicity of this compound Complexes

ComplexCell LineIC50_{50} (µg/mL)
Pd(II)-1-MI ComplexPC394.48
Cu(II)-1-MI ComplexPC3145.2
Ni(II)-1-MI ComplexPC3217.8

Immunomodulatory Effects

Research into the immunomodulatory effects of this compound indicates its potential in modulating immune responses. It has been noted that certain derivatives can enhance immune functions while reducing toxicity in macrophages . This dual action makes it a candidate for therapeutic applications in immunotherapy.

Case Studies

Several case studies highlight the diverse applications and effects of this compound:

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of metal complexes derived from this compound on various cancer cell lines, demonstrating significant selectivity for malignant cells over normal cells .
  • Immunotoxicity Evaluation : Another investigation assessed the immunotoxic potential of functionalized carbon nanotubes in conjunction with this compound, finding that higher dispersity reduced cytotoxic effects on immune cells .

Properties

IUPAC Name

1-methylimidazole
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InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3
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InChI Key

MCTWTZJPVLRJOU-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CN=C1
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Molecular Formula

C4H6N2
Record name 1-methylimidazole
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DSSTOX Substance ID

DTXSID6052291
Record name 1-Methylimidazole
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Molecular Weight

82.10 g/mol
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Physical Description

Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS]
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Vapor Pressure

0.47 [mmHg]
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CAS No.

616-47-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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